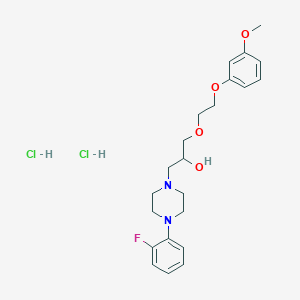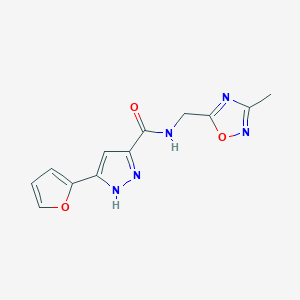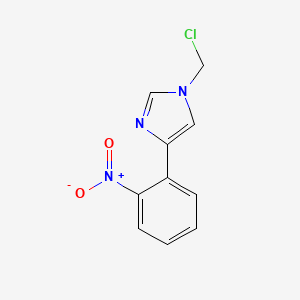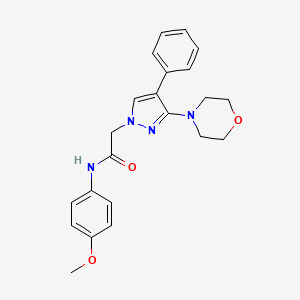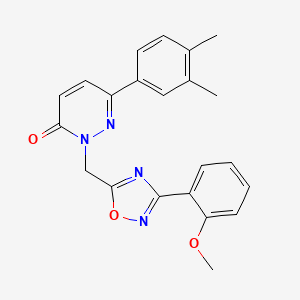
6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyridazinone core, which is a common motif in medicinal chemistry, often providing a basis for the development of pharmaceutical agents with various biological activities .
Synthesis Analysis
The synthesis of related pyridazinone derivatives typically involves the construction of the pyridazinone ring system followed by various functionalization reactions. For instance, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have been synthesized using simple and accessible pathways, which include the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting with an appropriate dimethylphenyl derivative and introducing the oxadiazole moiety through subsequent steps.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using experimental techniques like X-ray crystallography and theoretical methods such as density functional theory (DFT) calculations. For example, methoxy substituted phenylazo pyridones have been characterized to exist in the hydrazone tautomeric form in solid state and solution, as confirmed by X-ray single-crystal analysis and various spectroscopic methods . The molecular structure of the compound of interest would likely be elucidated using similar approaches, providing insights into its geometrical parameters and tautomeric forms.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, depending on their substitution patterns. For instance, the reaction of pyridazines with dimethyl acetylenedicarboxylate has been shown to lead to ring-cleavage reactions under certain conditions . The presence of electron-donating methoxy groups can also affect the chemiluminescence properties of related compounds, as seen in 2-methyl-6-arylimidazo-[1,2-a]pyrazin-3(7H)-ones . The specific chemical reactions of the compound would depend on the reactivity of the oxadiazole and methoxyphenyl groups, as well as the dimethylphenyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy and dimethylphenyl groups could impact its solubility, stability, and electronic properties. For example, the electron-donating effect of methoxy groups has been shown to increase the efficiency of neutral singlet excited-state formation in chemiluminescence studies . The compound's stability and charge delocalization could be analyzed using natural bond orbital (NBO) analysis, as has been done for similar molecules . Additionally, the compound's vibrational frequencies and NMR chemical shifts would provide further information about its physical and chemical properties.
科学的研究の応用
Anti-inflammatory Applications
The compound 6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is structurally related to 1,3,4-oxadiazole derivatives, which have been researched for their anti-inflammatory properties. Notably, novel derivatives of pyrrolo[3,4-d]pyridazinone, a compound related to the one , exhibited significant anti-inflammatory effects without causing acute gastrotoxicity. These derivatives effectively reduced inflammation markers and demonstrated a favorable benefit-risk profile, suggesting potential as safer anti-inflammatory agents compared to traditional NSAIDs (Szandruk-Bender et al., 2021).
Plant Growth Stimulation
In agricultural research, a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, chemically similar to the compound in focus, were synthesized and shown to possess pronounced plant growth stimulant activity. Selected compounds from this series were further studied for their potential in enhancing plant growth, indicating the role of such structures in agricultural advancements (Yengoyan et al., 2018).
Antifungal Properties
Compounds structurally similar to 6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one have been explored for their antifungal properties. A study synthesized and characterized a series of derivatives, which were then tested against various fungal strains. Some derivatives showed significant antifungal activity, comparable to the standard drug clotrimazole, suggesting potential for developing new antifungal agents (Malhotra et al., 2012).
特性
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVEFHBRPXXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

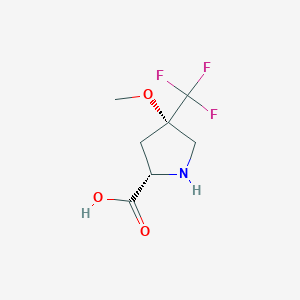
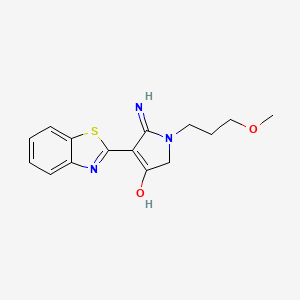
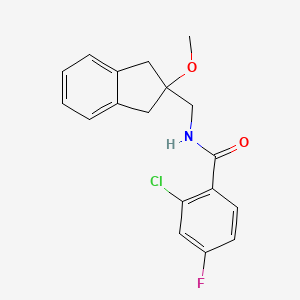
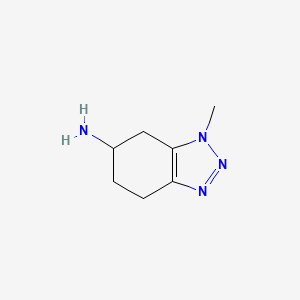
![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
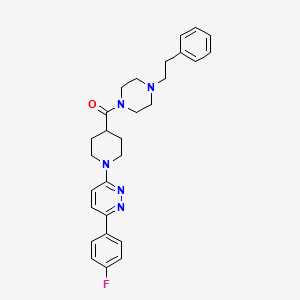
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)
